Ethyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate

Description

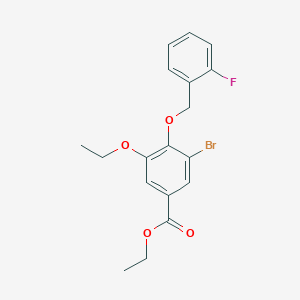

Ethyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate is a substituted benzoate ester characterized by three key functional groups:

- Bromine at the 3-position of the aromatic ring.

- Ethoxy group at the 5-position.

- 2-Fluorobenzyloxy group at the 4-position.

This compound belongs to the alkyl benzoate family, where the ester group (ethyl) and aromatic substituents influence its physicochemical properties and reactivity.

Properties

CAS No. |

1706446-95-8 |

|---|---|

Molecular Formula |

C18H18BrFO4 |

Molecular Weight |

397.2 g/mol |

IUPAC Name |

ethyl 3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C18H18BrFO4/c1-3-22-16-10-13(18(21)23-4-2)9-14(19)17(16)24-11-12-7-5-6-8-15(12)20/h5-10H,3-4,11H2,1-2H3 |

InChI Key |

LECZZYYPQVSRAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OCC)Br)OCC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate typically involves multiple steps. One common method includes the following steps:

Ethoxylation: The addition of an ethoxy group to the benzoate ring.

Fluorobenzylation: The attachment of a fluorobenzyl group to the benzoate ring.

These reactions often require specific catalysts and conditions, such as palladium catalysts for coupling reactions and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Substitution Reactions: Where the bromine atom can be replaced by other functional groups.

Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Ethyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The presence of bromine, ethoxy, and fluorobenzyl groups allows it to participate in various chemical pathways, potentially affecting enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

Substitution Patterns and Functional Group Effects

The target compound’s structural analogs differ primarily in halogen placement, ester substituents, or additional functional groups. Key comparisons include:

Key Observations :

- Halogen Effects: Bromine at the 3-position increases molecular weight and may enhance electrophilic substitution reactivity compared to non-halogenated benzoates. The 2-fluorobenzyl group offers moderate lipophilicity, while chloro-fluoro analogs (e.g., 2-Cl-4-F-benzyl in ) could improve binding specificity in biological targets.

- Ester vs. Aldehyde : The ethyl ester group in the target compound provides stability compared to the aldehyde in CAS 384857-24-3, which is prone to oxidation or nucleophilic attack .

Reactivity and Physical Properties

- Reactivity in Polymerization: Ethyl 4-(dimethylamino) benzoate () demonstrates higher reactivity in resin cements due to its electron-rich amino group, whereas halogenated analogs like the target compound may exhibit slower polymerization rates due to electron-withdrawing effects of Br and F .

- Solubility and Stability: Alkyl benzoates with halogen substituents (e.g., the target compound) generally exhibit lower water solubility compared to non-halogenated derivatives (e.g., ethyl benzoate in ) but higher thermal stability due to stronger C-Br and C-F bonds .

Biological Activity

Ethyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C18H18BrFO4

- Molecular Weight : 397.2 g/mol

The structure includes a bromine atom, an ethoxy group, and a 2-fluorobenzyl ether, which is significant for its biological interactions. The presence of these functional groups suggests potential reactivity and interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Bromination : Introduction of the bromine atom.

- Etherification : Formation of the ether linkage with the 2-fluorobenzyl group.

- Esterification : Formation of the ethyl ester from benzoic acid derivatives.

Optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration is crucial for enhancing yield and purity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It appears to inhibit the proliferation of cancer cells through mechanisms such as:

- Induction of apoptosis

- Cell cycle arrest

- Inhibition of specific signaling pathways associated with tumor growth

For instance, a study indicated that compounds with similar structural features showed promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : Evaluate the antimicrobial activity against Staphylococcus aureus.

- Method : Disk diffusion method.

- Results : The compound showed a zone of inhibition comparable to standard antibiotics, indicating potent antimicrobial properties .

- Anticancer Evaluation :

The biological activity is believed to stem from interactions with specific molecular targets such as enzymes or receptors. The unique combination of bromine and fluorine atoms may enhance binding affinity to these targets, leading to increased efficacy in therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| Allyl 3-bromo-5-ethoxy-4-(3-fluorobenzyl)oxy)benzoate | Different position of fluorine | Variation in biological activity |

| Prop-2-yn-1-yloxy derivatives | Contains propyne group | Unique reactivity due to alkyne functionality |

The structural differences can lead to variations in biological activity, highlighting the importance of specific functional groups in determining efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.